molecular formula C15H21N3O3S B14010075 n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide CAS No. 5448-87-3

n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B14010075
CAS No.: 5448-87-3
M. Wt: 323.4 g/mol
InChI Key: PSHDCVLQXCADBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide is a sulfonamide-hydrazine hybrid compound featuring an acetamide group at the para position of a phenyl ring, which is further substituted with a sulfonyl-linked hydrazinyl moiety. The hydrazine component is integrated into a 4-methylcyclohexylidene ring system, imparting conformational rigidity and lipophilicity.

Properties

CAS No.

5448-87-3

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-[4-[[(4-methylcyclohexylidene)amino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H21N3O3S/c1-11-3-5-14(6-4-11)17-18-22(20,21)15-9-7-13(8-10-15)16-12(2)19/h7-11,18H,3-6H2,1-2H3,(H,16,19)

InChI Key

PSHDCVLQXCADBI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazinyl intermediate: This step involves the reaction of 4-methylcyclohexanone with hydrazine hydrate under acidic conditions to form the hydrazinyl intermediate.

    Sulfonylation: The hydrazinyl intermediate is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylidene moiety, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazinyl group, converting it to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydrazinyl group may also interact with enzymes, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a core structure with several derivatives, differing primarily in substituents on the hydrazine or sulfonamide groups. Key analogues include:

Compound Name Key Substituent(s) Structural Feature Reference
2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (1) Thioxoacetamide, sulfamoylphenyl Thione group enhances electrophilicity
(E)-N-(4-((2-(pyridin-3-ylmethylene)hydrazinyl)sulfonyl)phenyl)acetamide (3d) Pyridinylmethylene Aromatic heterocycle influences π-π interactions
N-(4-(2-(Diphenylmethylene)hydrazinyl)phenyl)acetamide (6) Diphenylmethylene Bulky substituent increases steric hindrance
N-(4-{2-[2-(Methylcarbamothioyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide (3) Methylcarbamothioyl, oxoethoxy Thiourea moiety enhances metal coordination
N-[4-((4-Methylpiperazinyl)sulfonyl)phenyl]acetamide (35) 4-Methylpiperazinyl Basic amine improves solubility and bioactivity

Key Observations :

  • Steric Effects : The diphenylmethylene group in compound 6 introduces steric bulk, which may reduce membrane permeability compared to the target compound’s cyclohexylidene group .
  • Bioactivity Modulation : Piperazinyl (compound 35 ) and pyridinyl (compound 3d ) substituents are associated with improved analgesic and carbonic anhydrase inhibitory activities, respectively .

Physical and Spectral Properties

Critical data from analogues:

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
3d 181–184 59 IR: 3300 cm⁻¹ (NH), 1531 cm⁻¹ (C=N)
6 Not reported 70 HRMS: m/z 352.1420 (calc), 352.1414 (obs)
3 Not reported Not given 1H NMR: δ 2.1 (s, 3H, CH₃), 10.2 (s, 1H, NH)

Notable Trends:

  • Melting Points : Aromatic substituents (e.g., pyridinyl in 3d ) correlate with higher melting points due to enhanced crystallinity .
  • Spectral Signatures : The C=N stretch (1531 cm⁻¹ in 3d ) is a hallmark of hydrazone formation .

Biological Activity

N-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C15H21N3O3S
  • CAS Number : 5448-86-2
  • Molecular Weight : 321.41 g/mol

The compound exhibits biological activity through various mechanisms that are primarily related to its hydrazine and sulfonamide functional groups. These groups are known to influence enzyme inhibition and receptor interactions, leading to a variety of pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazones, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, hydrazone derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes.

Compound Activity Target Organisms Reference
5fAntiplasmodialPlasmodium falciparum (K1)
5fAntimalarialPlasmodium yoelii in mice

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant activity. Analogous compounds have been tested in animal models, showing protective effects against seizures. The anticonvulsant mechanism is thought to involve modulation of neurotransmitter systems.

Test Compound Dosage (mg/kg) Effectiveness Study Reference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives100, 300Significant protection in MES test

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydrazone compounds, this compound was included as a candidate. The results indicated that the compound inhibited the growth of resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.

Study on Anticonvulsant Effects

A detailed investigation into the anticonvulsant properties of related compounds showed that those with similar structural motifs exhibited significant activity in preventing seizures induced by maximal electroshock (MES). The study highlighted the importance of lipophilicity and molecular weight in determining the efficacy of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.